molecular formula C7H5Cl2NO4S B2884703 2,6-Dichloro-3-sulfamoylbenzoic acid CAS No. 72290-28-9

2,6-Dichloro-3-sulfamoylbenzoic acid

Cat. No. B2884703
CAS RN: 72290-28-9
M. Wt: 270.08
InChI Key: QVWZNESUFUVSMI-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C7H5Cl2NO4S . It has a molecular weight of 270.09 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-3-sulfamoylbenzoic acid is 1S/C7H5Cl2NO4S/c8-3-1-2-4 (15 (10,13)14)6 (9)5 (3)7 (11)12/h1-2H, (H,11,12) (H2,10,13,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,6-Dichloro-3-sulfamoylbenzoic acid is a powder that is stored at room temperature . It has a melting point of 195-197 degrees Celsius .

Scientific Research Applications

Anticonvulsant Research

Research has explored the anticonvulsant properties of sulfamoylbenzoic acid derivatives. For instance, studies on alkyl esters of 4-bromo-2-sulfamoylbenzoic acid and 4-chloro-2-sulfamoylbenzoic acid have shown potential in antielectroshock activities in mice, suggesting a relationship between the electronic properties of these compounds and their anticonvulsant activity (Hamor & Reavlin, 1967). Another study on the synthesis and anticonvulsant activity of alkyl esters of 6-chloro-2-sulfamoylbenzoic acid supported this finding, indicating the importance of steric factors in these properties (Hamor & Farraj, 1965).

Spectroscopic and Structural Analysis

A 2020 study on 4-chloro-3-sulfamoylbenzoic acid highlighted its structure and properties through various analytical techniques like X-ray diffraction, vibrational and electronic spectroscopy. This study provided insights into the molecular, vibrational, and electronic properties of the compound, useful in various scientific applications (Kavitha et al., 2020).

Corrosion Inhibition

A study in 2014 explored the use of sulfamoylbenzoic acid derivatives, including 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid, as potential inhibitors for mild steel corrosion. This application is significant in industrial chemistry, highlighting the compound's versatility beyond biomedical research (Sappani & Karthikeyan, 2014).

Luminescent Coordination Polymers

In 2015, research was conducted on luminescent coordination polymers involving 2,4-dichloro-5-sulfamoylbenzoic acid. These polymers were used as fluorescence sensors for the detection of nitrobenzene, demonstrating the compound's potential in environmental monitoring and safety applications (Liu et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,6-dichloro-3-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWZNESUFUVSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1S(=O)(=O)N)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-sulfamoylbenzoic acid

Citations

For This Compound
2
Citations
H ASAKAWA, M MATANO - Chemical and Pharmaceutical Bulletin, 1979 - jstage.jst.go.jp
Some derivatives of 6—chloro—5—sulfamoyl-and 6-chlor0-3—sulfamoylanthranilic acids, which have a chlorine atom and a sulfamoyl group ortho and main to the carboxy group, …
Number of citations: 21 www.jstage.jst.go.jp
朝川博之, 俣野光雄 - Chemical and Pharmaceutical Bulletin, 1979 - jlc.jst.go.jp
Some derivatives of 6-chloro-5-sulfamoyl-and 6-chloro-3-sulfamoylanthranilic acids, which have a chlorine atom and a sulfamoyl group ortho and meta to the carboxy group, respectively…
Number of citations: 2 jlc.jst.go.jp

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